molecular formula C14H27N3O2 B15261196 tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate

tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate

Cat. No.: B15261196
M. Wt: 269.38 g/mol
InChI Key: ZYCJCIURTXIAQJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H28N2O2 It is a derivative of piperazine and cyclobutane, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl intermediate can be synthesized through a series of reactions starting from commercially available cyclobutane derivatives

    Piperazine Derivative Formation: The piperazine ring is then introduced through a nucleophilic substitution reaction, where the cyclobutyl intermediate reacts with piperazine.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminomethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-6-4-16(5-7-17)12-8-11(9-12)10-15/h11-12H,4-10,15H2,1-3H3

InChI Key

ZYCJCIURTXIAQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CC(C2)CN

Origin of Product

United States

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